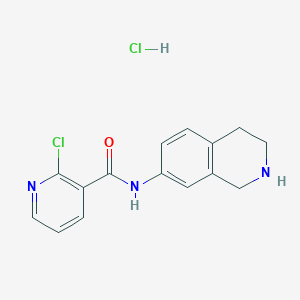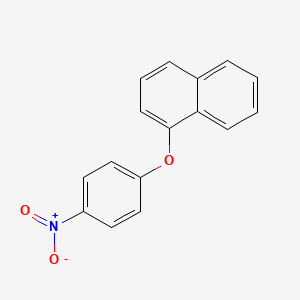
1-(4-Nitrophenoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenoxy)naphthalene is an organic compound derived from naphthalene. Its chemical structure involves the annulation of a 1,4-quinoid nucleus with an aromatic (benzene) ring. The compound is susceptible to reduction, oxidation, and nucleophilic addition reactions due to its conjugated double bonds and carbonyl groups .
Synthesis Analysis
- Classical Nitration : Naphthalene can be nitrated using a classical nitrating mixture (HNO3 + H2SO4) in 1,4-dioxane. This method yields 1-nitronaphthalene (96%) along with a minor amount of 2-nitronaphthalene (4%) .
- Alternative Catalysts : Various catalysts, such as indium(III) triflate, lanthanum(III) nitrobenzenesulfonates, and high silica zeolites, have been explored for naphthalene nitration .
Molecular Structure Analysis
The molecular formula of this compound is C₁₆H₁₁NO₃, with a molecular weight of 265.27 g/mol. It exists as a solid at room temperature .
Chemical Reactions Analysis
This compound participates in various reactions, including reduction, oxidation, and nucleophilic addition. Its reactivity makes it attractive for developing biologically active compounds .
Aplicaciones Científicas De Investigación
Anticancer Potential
1-(4-Nitrophenoxy)naphthalene has been synthesized and evaluated for its potential anticancer properties. Studies have shown that this compound exhibits significant antitumor activity, with IC50 values ranging from 29.0 to 8.4 µg/mL. It has been found to be highly active in protecting DNA against hydroxyl free radicals and demonstrates strong interaction with human blood DNA through an intercalative mode. This interaction has been explored through electrochemical and UV-visible spectroscopic studies, revealing its potential as an anticancer agent (Shabbir et al., 2015).
Nitration Studies
Research on the nitration of naphthalene, including compounds like this compound, has provided insight into the processes leading to the nitration of aromatic compounds in atmospheric hydrometeors. This research is particularly significant in understanding environmental aspects of aromatic compound nitration, especially in the context of atmospheric pollution and its impact (Vione et al., 2005).
Organic Light Emitting Diodes (OLEDs)
This compound derivatives have been used in the synthesis and photophysical characterization of organotin compounds, which are explored for their application in organic light emitting diodes (OLEDs). These compounds exhibit quantum yields around 4% with lifetimes in the range of 10^−10−10^−11 s, indicating potential for use in OLED technology (García-López et al., 2014).
Fluorescent Sensors
A study on epoxy-based oligomers bearing naphthalene units, including this compound, demonstrated their application as ON–OFF type fluorescent sensors for 4-nitrophenol. The recognition mechanism is attributed to fluorescence resonance energy transfer (FRET) and photo induced electron transfer (PET) between the naphthalene moiety and 4-nitrophenol, highlighting their potential in environmental sensor applications (Ghosh, 2015).
Propiedades
IUPAC Name |
1-(4-nitrophenoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-17(19)13-8-10-14(11-9-13)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGARSYGUBYPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
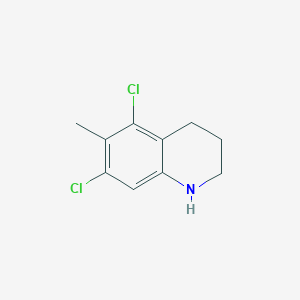
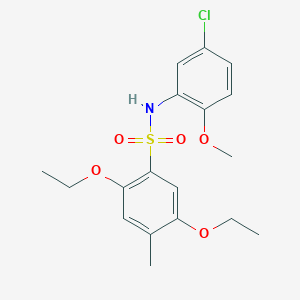
![2-Methoxy-1-(1,4,6,7-tetrahydropyrrolo[3,2-c]pyridin-5-yl)ethanone](/img/structure/B2562819.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2562820.png)
![4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2562821.png)
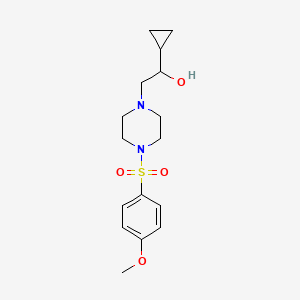
![N-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2562823.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2562824.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2562826.png)


![2-[1-(2-Oxo-1H-pyridine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2562832.png)
